N-(4-acetylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-12-18(19(25)20-15-9-7-14(8-10-15)13(2)24)21-22-23(12)16-5-4-6-17(11-16)26-3/h4-11H,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFUYLIJDSLSBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-acetylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.
Introduction of the acetylphenyl group: This step involves the acetylation of an aromatic amine using acetic anhydride or acetyl chloride under acidic conditions.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction, where a methoxy group is introduced to the aromatic ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Synthetic Routes and Cycloaddition
The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method yielding 1,4-disubstituted triazoles. Key steps include:
-
Precursor preparation : Aryl azides react with acetylene derivatives under Cu(I) catalysis at 25–60°C in ethanol or THF.
-
Post-functionalization : The acetylphenyl group is introduced via carboxamide coupling using EDCI/HOBt in dichloromethane.
Table 1: Reaction Conditions for CuAAC Synthesis
| Component | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Azide precursor | NaN₃, DMF, 0–5°C | 75–85% | |
| Alkyne derivative | Propargyl bromide, K₂CO₃, acetone | 80% | |
| Cycloaddition | CuSO₄·5H₂O, sodium ascorbate, RT | 92% |
Hydrolysis and Ring Modification
The triazole ring and acetyl group undergo hydrolysis under acidic/basic conditions:
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Acidic hydrolysis (HCl, H₂O/EtOH, reflux): Cleaves the carboxamide bond, yielding 1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.
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Basic hydrolysis (NaOH, H₂O/MeOH): Degrades the triazole ring to form open-chain hydrazine derivatives.
Key Observation : The methoxyphenyl group remains intact under mild hydrolysis but demethylates under harsh conditions (HBr/AcOH).
Nucleophilic Substitution
The acetylphenyl moiety participates in nucleophilic reactions:
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Amine substitution : Reacts with primary amines (e.g., aniline) in DMF at 80°C, replacing the acetyl group with arylurea linkages.
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Thiol exchange : Treating with thiourea in ethanol replaces the carbonyl oxygen with sulfur, forming thioamide analogs.
Table 2: Substitution Reactions
| Reactant | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Aniline | N-(4-phenylureido)-triazole derivative | DMF, 80°C, 6h | 68% | |
| Thiourea | Thioamide analog | EtOH, reflux, 4h | 55% |
Oxidation and Reduction
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Oxidation : The methyl group on the triazole oxidizes to a carboxylic acid using KMnO₄/H₂SO₄.
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Catalytic hydrogenation : Reduces nitro intermediates (e.g., during synthesis) with H₂/Pd-C in ethanol .
Mechanistic Insight : Oxidation occurs preferentially at the triazole methyl group over the methoxyphenyl ring due to steric protection.
Cross-Coupling Reactions
Palladium catalysis enables functionalization:
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Suzuki coupling : The brominated triazole derivative reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .
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Sonogashira coupling : Introduces alkynyl groups using CuI/Pd(PPh₃)₂Cl₂.
Example : Reaction with 4-methoxyphenylboronic acid yields a biaryl triazole with 78% efficiency .
Bioconjugation and Pharmacological Interactions
The triazole ring serves as a bioisostere for amide bonds, enabling interactions with biological targets:
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Enzyme inhibition : Binds to carbonic anhydrase IX via hydrogen bonding with the triazole nitrogen .
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Receptor modulation : The acetyl group enhances affinity for kinase domains in cancer cell assays .
Table 3: Catalytic Reactions and Biological Activity
| Reaction Type | Catalyst | Biological Target | IC₅₀ | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | N/A | N/A | |
| Enzyme inhibition | N/A | Carbonic anhydrase IX | 4.1 nM |
Stability and Degradation
-
Photodegradation : UV exposure (254 nm) in MeOH leads to N-N bond cleavage in the triazole ring.
-
Thermal stability : Decomposes above 220°C without melting, confirmed by TGA.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives, including N-(4-acetylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, have been extensively studied for their antimicrobial properties. Research indicates that triazoles exhibit significant antibacterial and antifungal activities. For instance, derivatives of 1,2,4-triazoles have shown efficacy against a variety of bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.125 μg/mL |
| Compound B | E. coli | 0.5 μg/mL |
| This compound | Various strains | TBD |
Anticancer Potential
Triazoles have also been investigated for their anticancer properties. The ability of these compounds to inhibit specific kinases involved in cancer progression has been a focal point of research. For example, triazole derivatives have shown promise in targeting p38 mitogen-activated protein kinase (MAPK), which plays a critical role in tumorigenesis .
Case Study: Inhibition of p38 MAPK
In a study examining the effects of triazole compounds on cancer cell lines, it was found that certain derivatives significantly inhibited the activity of p38 MAPK, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Neurological Applications
Emerging studies suggest that triazoles may possess neuroprotective properties. They have been evaluated for their potential to act as anticonvulsants and neuroprotectants in various models. The modulation of neurotransmitter systems by triazoles could provide therapeutic avenues for treating neurological disorders .
Fungicides
The antifungal properties of triazoles make them suitable candidates for agricultural applications as fungicides. Their ability to inhibit fungal growth can be harnessed to protect crops from various fungal pathogens .
Table 2: Efficacy of Triazole-Based Fungicides
| Fungicide Name | Target Fungal Pathogen | Application Rate (g/ha) |
|---|---|---|
| Triazole A | Fusarium spp. | 100 |
| Triazole B | Botrytis cinerea | 150 |
| This compound | TBD | TBD |
Material Science Applications
Triazoles are also being explored in material science for their potential use in polymers and supramolecular chemistry. Their unique chemical structure allows for the development of novel materials with specific properties such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogs and their structural differences are summarized in Table 1 :
| Compound Name | R<sup>1</sup> (Position 1) | R<sup>4</sup> (Carboxamide) | Key Modifications | Biological Activity/Notes |
|---|---|---|---|---|
| Target Compound | 3-Methoxyphenyl | 4-Acetylphenyl | – | – |
| N-(4-Acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide [9] | 4-Methylphenyl | 4-Acetylphenyl | Amino group at position 5 | Potential enhanced hydrogen bonding |
| N-(2,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide [17] | 3,4-Dimethylphenyl | 2,4-Dimethoxyphenyl | Dual methyl/methoxy groups | Improved lipophilicity |
| 5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide [6] | 2-Fluorophenyl | Quinolin-2-yl | Ethyl at position 5; fluorophenyl | Wnt/β-catenin pathway inhibition |
| N-(3-Fluoro-4-((2-(pyrrolidine-1-carbonyl)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (B20) [7] | 4-Fluorophenyl | Pyridine-pyrrolidine hybrid | Fluorine and pyrrolidine motifs | Anticancer candidate |
Key Observations :
- Electron-Donating vs.
- Carboxamide Substituents: The 4-acetylphenyl group in the target compound introduces a ketone moiety, which may influence solubility and π-π stacking compared to quinoline ([6]) or dimethoxyphenyl ([17]) derivatives.
Physicochemical Properties
- Melting Points : Triazole derivatives with rigid substituents (e.g., benzo[c]isoxazole in [13]) exhibit high melting points (>250°C). The target compound’s acetyl group may reduce crystallinity slightly compared to methyl/methoxy analogs.
- Solubility : Methoxy groups enhance water solubility, while acetyl and fluorophenyl groups increase lipophilicity [6], [17]].
Biological Activity
N-(4-acetylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS Number: 923226-87-3) is a synthetic compound belonging to the class of triazole derivatives. Its biological activity has garnered interest in various fields, particularly in cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and findings from relevant studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₃ |
| Molecular Weight | 350.4 g/mol |
| CAS Number | 923226-87-3 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Ring : This can be achieved through cycloaddition reactions involving azides and alkynes.
- Introduction of Acetyl and Methoxy Groups : These groups are introduced via Friedel-Crafts acylation and nucleophilic substitution reactions, respectively.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound exhibits selective cytotoxicity against various cancer cell lines. For instance:
- A study reported that similar triazole compounds demonstrated antiproliferative effects comparable to doxorubicin, a well-known chemotherapeutic agent. The mechanism involved inducing apoptosis characterized by morphological changes such as membrane blebbing and DNA fragmentation in Jurkat T-cells .
The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets within cancer cells. It is suggested that these compounds may inhibit certain enzymes or receptors involved in cell proliferation and survival pathways.
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have shown antimicrobial activity against various pathogens. A related study indicated that certain triazole compounds exhibited promising antibacterial effects against Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from 12.5 to 50.0 µg/mL . The structural modifications significantly influence their biological activity, emphasizing the importance of the substituent positions on the phenyl rings.
Study on Antitumor Activity
A significant investigation evaluated a series of triazole derivatives for their antitumor efficacy against 60 different cancer cell lines, including leukemia and breast cancer cells. The results demonstrated that specific structural modifications led to enhanced antitumor activity, establishing these compounds as potential candidates for further development in cancer therapy .
Comparative Analysis
To elucidate the structure-activity relationship (SAR), several derivatives were synthesized and tested. The presence of electron-withdrawing groups was found to enhance cytotoxicity against specific cancer types while also affecting the overall pharmacokinetic profile .
Q & A
Q. What are the primary challenges in synthesizing N-(4-acetylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can they be addressed methodologically?
Synthesis of triazole carboxamides typically involves multi-step reactions, including condensation and cyclization steps. A key challenge is achieving regioselectivity in triazole ring formation, which can be addressed using copper-catalyzed azide-alkyne cycloaddition (CuAAC) to ensure proper positioning of substituents . Low solubility, common in triazole derivatives, may require co-solvents (e.g., DMSO) or structural derivatization (e.g., introducing polar groups) to improve bioavailability .
Q. How can researchers design initial biological activity assays for this compound?
Begin with in vitro enzyme inhibition assays targeting kinases or proteases, given the structural similarity of triazole carboxamides to known inhibitors . Use fluorescence-based assays (e.g., Förster resonance energy transfer) to monitor activity. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves (IC₅₀ determination) .
Q. What experimental strategies mitigate solubility limitations in biological testing?
Employ solvent systems like DMSO-water mixtures (≤1% DMSO) to maintain compound stability. For in vivo studies, consider prodrug approaches (e.g., esterification of acetyl groups) or nanoformulation (liposomes) to enhance aqueous solubility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Systematically modify substituents on the triazole core and aryl rings. For example:
- Replace the 4-acetylphenyl group with electron-withdrawing groups (e.g., nitro) to enhance enzyme binding .
- Introduce fluorine atoms at the 3-methoxyphenyl moiety to improve metabolic stability . Use high-throughput screening (HTS) to evaluate derivatives against target enzymes and correlate activity with computational docking scores (e.g., AutoDock Vina) .
Q. What computational methods improve synthesis efficiency and reaction yield?
Apply quantum mechanical calculations (e.g., DFT) to model transition states and identify rate-limiting steps. Use reaction path sampling (e.g., the nudged elastic band method) to optimize conditions (temperature, catalysts) . Machine learning tools (e.g., random forests) can analyze historical reaction data to predict optimal solvent systems .
Q. How can design of experiments (DoE) streamline optimization of reaction conditions?
Implement fractional factorial designs to screen critical variables (e.g., temperature, stoichiometry, solvent polarity). For example, a 2⁴⁻¹ design reduces experiments from 16 to 8 while identifying interactions between variables. Response surface methodology (RSM) further refines optimal conditions .
Q. What advanced separation techniques purify this compound from complex mixtures?
Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA). For scale-up, switch to centrifugal partition chromatography (CPC), which avoids silica gel degradation and improves recovery of polar byproducts .
Q. How do structural analogs of this compound inform its mechanism of action?
Compare inhibitory potency against analogs with varied substituents (e.g., 5-methyl vs. 5-bromo triazoles). Molecular dynamics simulations (200 ns trajectories) can reveal binding stability in enzyme active sites, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
